

Ulixertinib in BRAF and NRAS mutant cancers

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Compound Focus: Ulixertinib

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Clinical Efficacy and Key Data

Clinical activity for **ulixertinib** has been observed across various tumor types and mutations. The following table summarizes key efficacy data from clinical trials.

Patient Population / Tumor Type	Reported Clinical Activity	Source / Trial Context
Adult Solid Tumors (Various, including melanoma, colorectal, lung)	Partial responses observed in patients with <i>NRAS</i> -mutant melanoma and tumors with <i>BRAF</i> V600 & non-V600 mutations [1]. Durable on-target inhibition noted [2].	Phase 1 Dose Escalation/Expansion (N=135) [1]
Pediatric & Young Adult Tumors (Refractory, MAPK-altered)	No objective responses; stable disease >6 months in 3 patients with <i>BRAF</i> -altered CNS tumors (e.g., low-grade glioma) [3].	NCI-COG Pediatric MATCH Trial (N=20) [3]
Tumor Histologies & Mutations (Broad range)	Evidence of clinical activity in both MAPK inhibitor-naïve and previously treated patients, including those with <i>NRAS</i> , <i>BRAF</i> V600, and non-V600 <i>BRAF</i> mutants [2].	Phase 1b & Phase 2 Trials (Over 400 patients treated) [2]

Safety and Tolerability Profile

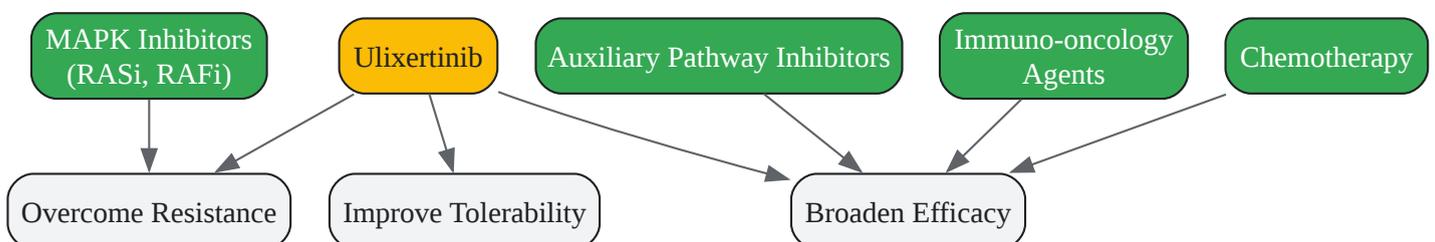
Ulixertinib's safety profile is characterized primarily by dermatologic adverse events (dAEs), which are similar to those seen with EGFR or MEK inhibitors [1].

Adverse Event	All-Grade Incidence (N=135)	Grade 3 Incidence
Any Dermatologic AE	79% (107/135)	19% (25/135)
Acneiform Rash	33% (45/135)	3% (4/135)
Maculopapular Rash	27% (36/135)	9% (12/135)
Pruritus	25% (34/135)	1% (2/135)
Rash (unspecified)	23% (31/135)	4% (5/135)

- **Dose-Limiting Toxicities (DLTs):** In the pediatric trial, DLTs included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia [3].
- **Association with Efficacy:** The presence of any dAE was significantly associated with achieving stable disease or a partial response. The development of an acneiform rash was particularly associated with a partial response (OR=10.19) [1].

Ongoing Development and Combination Strategies

The clinical development program for **ulixertinib** is exploring its potential both as a monotherapy and in rational combinations across a range of cancers [2].



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Rationale for **Ulixertinib** Combination Therapies

Based on this strategy, prioritized combinations of interest include [2]:

- **With MAPK pathway inhibitors:** JAK inhibitors (e.g., Ruxolitinib for Myelofibrosis), RAS inhibitors, and RAF inhibitors.
- **With auxiliary pathway inhibitors:** CDK4/6 inhibitors (e.g., Palbociclib in Melanoma) and EGFR inhibitors (e.g., in Colorectal Cancer).
- **Other agents:** Hydroxychloroquine (HCQ) and chemotherapy.

Methodology for Key Experiments

For researchers designing experiments with **ulixertinib**, here are summaries of key methodologies from the clinical trials.

1. Phase 1 Dose Escalation and Expansion Trial in Adults [1]

- **Objective:** Determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and preliminary efficacy of **ulixertinib**.
- **Design:** Open-label, multicenter trial.
- **Dosing:** Oral **ulixertinib** administered twice daily in 21-day cycles.
 - *Dose Escalation Cohort (N=27):* Doses ranged from 10 mg to 900 mg, twice daily.
 - *Expansion Cohort (N=108):* Patients treated at the established RP2D of 600 mg, twice daily.
- **Patient Population:** Adults with advanced solid tumors.
- **Endpoints:**
 - *Primary:* Incidence of dose-limiting toxicities (DLTs) to establish MTD.
 - *Secondary:* Safety profile, pharmacokinetics (PK), and overall response rate.

2. NCI-COG Pediatric MATCH Trial (Arm J) in Children and Young Adults [3]

- **Objective:** Establish the pediatric RP2D and evaluate the objective response rate of **ulixertinib** in a biomarker-selected cohort.
- **Design:** Phase 2, histology-agnostic "basket" trial.
- **Dosing:** Oral **ulixertinib** twice daily in 28-day cycles.
 - *Dose Escalation:* Two dose levels were tested (260 mg/m²/dose and 350 mg/m²/dose) to establish the pediatric RP2D.

- **Patient Population:** Patients aged 1-21 years with refractory/recurrent solid tumors, lymphomas, or histiocytic disorders harboring predefined activating MAPK pathway alterations.
- **Key Eligibility:** Must have measurable disease and adequate organ function.
- **Endpoints:**
 - *Primary:* Objective response rate (ORR).
 - *Secondary:* Progression-free survival (PFS), safety/tolerability, and PK.

Future Directions and Conclusions

Ulixertinib represents a mechanistically rational approach to targeting the MAPK pathway. Future development is focused on combination therapies to enhance efficacy and overcome resistance. Key areas of ongoing investigation include [2] [4]:

- **Monotherapy:** Continued studies in specific tumor types like histiocytic neoplasms and adult low-grade glioma.
- **Pediatric Cancers:** Further evaluation in pediatric low-grade glioma (pLGG) and other MAPK-driven tumors.
- **Rational Combinations:** As outlined in the development program, combining **ulixertinib** with agents targeting resistance mechanisms and parallel pathways is a priority.

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